molecular formula C23H22O8 B12325315 (1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

(1R,14R)-11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.0^{3,12.0^{4,9.0^{15,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one

Cat. No.: B12325315
M. Wt: 426.4 g/mol
InChI Key: OFLCPNIRDVOOEZ-UHFFFAOYSA-N
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Description

11-Hydroxytephrosin is a naturally occurring isoflavonoid compound belonging to the tephrosin family. It is known for its potential pharmacological activities, including anti-cancer properties. The compound has a molecular formula of C23H22O8 and a molecular weight of 426.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

11-Hydroxytephrosin can be synthesized through partial synthesis from tephrosin. The process involves the extraction of tephrosin from natural sources followed by chemical modifications to introduce the hydroxyl group at the 11th position . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and specific catalysts to facilitate the hydroxylation reaction.

Industrial Production Methods

The process would involve large-scale extraction of tephrosin from plant sources, followed by chemical modification under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

11-Hydroxytephrosin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, each with potential pharmacological activities .

Scientific Research Applications

Mechanism of Action

11-Hydroxytephrosin exerts its effects primarily through the inhibition of NF-kappaB activity. NF-kappaB is a crucial regulator of genes involved in immune response, apoptosis, and tumor cell growth. By inhibiting NF-kappaB, 11-Hydroxytephrosin can modulate these pathways, leading to its anti-cancer effects . The compound also interacts with the PDPK1 binding pocket, further contributing to its pharmacological activities .

Comparison with Similar Compounds

11-Hydroxytephrosin is similar to other isoflavonoids such as tephrosin and torosaflavone A. it is unique due to its specific hydroxylation at the 11th position, which enhances its pharmacological properties . Similar compounds include:

Properties

IUPAC Name

11,14-dihydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O8/c1-22(2)6-5-11-14(31-22)8-13(24)19-20(11)30-18-10-29-15-9-17(28-4)16(27-3)7-12(15)23(18,26)21(19)25/h5-9,18,24,26H,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLCPNIRDVOOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=C(C3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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